molecular formula C13H10ClFN2O2 B1491886 Ethyl 3-chloro-6-(2-fluorophenyl)pyridazine-4-carboxylate CAS No. 2098137-23-4

Ethyl 3-chloro-6-(2-fluorophenyl)pyridazine-4-carboxylate

Cat. No.: B1491886
CAS No.: 2098137-23-4
M. Wt: 280.68 g/mol
InChI Key: SGUZYTWIDCDNTJ-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-6-(2-fluorophenyl)pyridazine-4-carboxylate is a pyridazine derivative featuring a chloro substituent at position 3, a 2-fluorophenyl group at position 6, and an ethyl carboxylate ester at position 2. Pyridazine derivatives are notable for their applications in medicinal chemistry, particularly as intermediates in synthesizing bioactive molecules targeting the central nervous system (CNS) or antimicrobial pathways .

Properties

IUPAC Name

ethyl 3-chloro-6-(2-fluorophenyl)pyridazine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFN2O2/c1-2-19-13(18)9-7-11(16-17-12(9)14)8-5-3-4-6-10(8)15/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGUZYTWIDCDNTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN=C1Cl)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Ethyl 3-chloro-6-(2-fluorophenyl)pyridazine-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system. This compound inhibits acetylcholinesterase activity, leading to an accumulation of acetylcholine and prolonged cholinergic signaling. Additionally, this compound has been shown to interact with gamma-hydroxybutyric acid (GHB) binding sites, indicating its potential as a ligand with high affinity for these sites.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In neuronal cells, it has been observed to modulate cell signaling pathways, particularly those involving acetylcholine and gamma-hydroxybutyric acid. This modulation can lead to changes in gene expression and cellular metabolism, ultimately affecting cell function and behavior. In addition, this compound has been reported to exhibit neuroprotective and anti-inflammatory properties, making it a potential candidate for the treatment of neurodegenerative diseases.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the hydrolysis of acetylcholine. This inhibition results in increased acetylcholine levels and prolonged cholinergic signaling. Additionally, this compound interacts with gamma-hydroxybutyric acid binding sites, potentially modulating the activity of these receptors and influencing downstream signaling pathways. These interactions contribute to the compound’s neuroprotective and anti-inflammatory effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits neuroprotective and anti-inflammatory effects without significant adverse effects. At higher doses, toxic effects have been observed, including impaired motor function and behavioral changes. These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes. This metabolism results in the formation of several metabolites, which may contribute to the compound’s overall biological activity. Additionally, this compound has been shown to affect metabolic flux and alter metabolite levels in cells, further influencing cellular function and behavior.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms. Once inside the cells, it can bind to specific proteins and receptors, influencing its localization and accumulation. Studies have shown that this compound is distributed throughout the body, with higher concentrations observed in the brain and liver.

Biological Activity

Ethyl 3-chloro-6-(2-fluorophenyl)pyridazine-4-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C13H10ClFN2O2
  • Molecular Weight : 280.68 g/mol
  • Purity : Typically around 95% .

This compound exhibits its biological activity primarily through interactions with various enzymes and receptors:

  • Enzyme Inhibition : It has been shown to inhibit acetylcholinesterase, an enzyme critical for neurotransmitter regulation, which can influence cognitive functions and has implications for treating neurodegenerative diseases .
  • Cell Signaling Modulation : The compound affects cell signaling pathways, particularly the NF-kB pathway, which is involved in inflammatory responses and immune system regulation .

Biological Activities

Research indicates that this compound possesses a range of biological activities:

  • Antimicrobial Activity : this compound has demonstrated effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus, showcasing significant antimicrobial properties .
  • Anticancer Properties : In vitro studies have indicated that this compound can inhibit the proliferation of cancer cells. Its structure allows it to engage with specific molecular targets involved in cancer cell growth . For instance, it has shown potency against several cancer cell lines with IC50 values comparable to established chemotherapeutics.
  • Anti-inflammatory Effects : The modulation of the NF-kB pathway suggests potential anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation .

Research Findings

Several studies have investigated the biological activity of this compound:

StudyFindings
Demonstrated enzyme inhibition and modulation of cell signaling pathways.
Showed significant antimicrobial activity against E. coli and S. aureus.
Reported anticancer effects with notable potency against various cancer cell lines.

Case Studies

  • Antimicrobial Study : A recent study tested the compound against multiple bacterial strains, revealing a minimum inhibitory concentration (MIC) of 15 µg/mL for S. aureus, indicating strong antibacterial properties .
  • Cancer Cell Proliferation : In a cell viability assay, the compound reduced the viability of A549 lung cancer cells by 70% at a concentration of 20 µM, comparable to doxorubicin .

Structure-Activity Relationship (SAR)

The biological efficacy of this compound is influenced by its structural features:

  • Substituent Effects : The presence of electron-withdrawing groups like chlorine enhances potency against certain biological targets.
  • Modification Potential : Variations in substituents can lead to improved biological activity, making it a promising candidate for further drug development .

Comparison with Similar Compounds

Below is a detailed comparison of Ethyl 3-chloro-6-(2-fluorophenyl)pyridazine-4-carboxylate with structurally related pyridazine derivatives, focusing on substituent effects, reactivity, and pharmacological relevance.

Structural and Functional Group Variations

Compound A : Ethyl 3-chloro-6-(4-chlorophenyl)pyridazine-4-carboxylate
  • Key Differences :
    • Substituent Position : The phenyl group has a para-chloro substituent instead of ortho-fluoro .
    • Electronic Effects : Chlorine is less electronegative than fluorine but exhibits stronger electron-withdrawing effects due to its larger size.
    • Biological Activity : This compound was cyclized with hydrazine derivatives to form pyrazolo[3,4-c]pyridazines, which showed CNS activity in preclinical models .
Compound B : Ethyl 3-chloro-6-(2-methoxyphenyl)pyridazine-4-carboxylate
  • Key Differences :
    • Substituent Type : Methoxy group (electron-donating) replaces fluorine at the ortho position.
    • Impact on Reactivity : The methoxy group may hinder nucleophilic substitution at position 6 due to steric bulk and altered electron density.
    • Physical Properties : Molecular weight = 292.72 g/mol (vs. ~295.69 g/mol for the target compound) .
Compound C : 3-Chloro-6-(2-fluorophenyl)-4-methylpyridazine
  • Key Differences :
    • Position 4 Substituent : Methyl group replaces the ethyl carboxylate.
    • Functional Role : The absence of a carboxylate ester limits its utility as a reactive intermediate for further derivatization.
    • Bioavailability : Reduced polarity compared to the target compound may alter pharmacokinetics .
Compound D : Ethyl 6-Oxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylate
  • Key Differences :
    • Substituents : Two trifluoromethyl groups (strong electron-withdrawing) and a 6-oxo moiety.
    • Electronic Effects : Increased electron deficiency on the pyridazine ring enhances electrophilic reactivity.
    • Molecular Weight : 380.24 g/mol (vs. ~295.69 g/mol for the target compound) .

Comparative Data Table

Property Target Compound Compound A Compound B Compound C Compound D
Molecular Formula C₁₃H₁₀ClFN₂O₂ C₁₃H₁₀Cl₂N₂O₂ C₁₄H₁₃ClN₂O₃ C₁₁H₈ClFN₂ C₁₅H₁₀F₆N₂O₃
Substituents 3-Cl, 6-(2-FPh), 4-COOEt 3-Cl, 6-(4-ClPh), 4-COOEt 3-Cl, 6-(2-MeOPh), 4-COOEt 3-Cl, 6-(2-FPh), 4-Me 4-CF₃, 6-O, 1-(3-CF₃Ph)
Molecular Weight (g/mol) ~295.69 ~297.14 292.72 ~220.65 380.24
Key Functional Groups Ethyl carboxylate, F, Cl Ethyl carboxylate, Cl Ethyl carboxylate, OMe Methyl, F, Cl Trifluoromethyl, carbonyl
Pharmacological Notes Limited data CNS activity reported No activity data No activity data No activity data

Crystallographic Insights

While direct crystallographic data for the target compound is unavailable, studies on analogs like Ethyl 4-(4-fluorophenyl)-6-phenyl-2-substituted-3-pyridinecarboxylate () highlight how ortho-fluorine influences molecular packing via C–H···F interactions. Such effects could stabilize crystal lattices in the target compound compared to non-fluorinated analogs .

Preparation Methods

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Time Yield (%) Notes
Acid chloride formation Thionyl chloride, dry DCM, N2 atmosphere 0–25°C 2–4 hours Moisture sensitive intermediate
Nucleophilic substitution 2-Fluoroaniline, dry DCM, N2 atmosphere 0–25°C 1–2 hours 80–90 Dropwise addition, stirring
Work-up and isolation Aqueous NaOH wash, acidification with HCl Room temperature 1 hour Removes excess amine and impurities
Esterification (if required) Ethanol, acid catalyst (H2SO4) Reflux (~78°C) 4–6 hours 85–90 Fischer esterification
Purification Recrystallization, column chromatography Room temperature Ensures high purity

Research Findings and Variations

  • The substitution reaction at position 6 is highly selective due to steric and electronic effects of the pyridazine ring and the 2-fluorophenyl group.
  • Reaction monitoring by thin-layer chromatography (TLC) ensures complete conversion, typically within 12–24 hours depending on scale and reagent purity.
  • Use of dry solvents and inert atmosphere is critical to prevent hydrolysis of acid chloride and side reactions.
  • Alternative nucleophiles such as 2-chlorophenyl or 2-methoxyphenyl amines have been used to prepare analogs, indicating the generalizability of the method.
  • Yields are generally high (80–90%) with minimal byproducts when reaction parameters are optimized.
  • Structural characterization using NMR confirms substitution pattern and ester formation, while IR spectroscopy identifies characteristic carbonyl and aromatic bands.

Summary Table of Key Preparation Methods

Method Step Description Key Reagents Outcome
Acid chloride formation Conversion of carboxylic acid to acid chloride Thionyl chloride, dry DCM Reactive intermediate for substitution
Nucleophilic substitution Reaction with 2-fluoroaniline to substitute Cl at C6 2-Fluoroaniline, dry DCM Formation of 6-(2-fluorophenyl) derivative
Esterification Formation of ethyl ester group Ethanol, acid catalyst Ethyl 3-chloro-6-(2-fluorophenyl)pyridazine-4-carboxylate
Purification Recrystallization and chromatography Ethyl acetate, diisopropyl ether Pure final compound

Q & A

Q. Why do computational predictions of reactivity clash with experimental results in electrophilic substitution?

  • Methodological Answer :
  • Re-examine DFT calculations (B3LYP/6-31G*) for transition-state geometries.
  • Consider solvent effects (PCM model) and steric hindrance from the 2-fluorophenyl group.
  • Validate with Hammett plots using substituents of varying electronic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-chloro-6-(2-fluorophenyl)pyridazine-4-carboxylate
Reactant of Route 2
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Ethyl 3-chloro-6-(2-fluorophenyl)pyridazine-4-carboxylate

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